Cas no 1804213-83-9 (Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate)

Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate
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- Inchi: 1S/C11H12BrNO3/c1-16-11(15)9-5-7(2-3-10(9)13)4-8(14)6-12/h2-3,5H,4,6,13H2,1H3
- InChI Key: LFZISCYLOFVZRJ-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC(=C(C(=O)OC)C=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 270
- XLogP3: 2.1
- Topological Polar Surface Area: 69.4
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013668-1g |
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate |
1804213-83-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015013668-250mg |
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate |
1804213-83-9 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015013668-500mg |
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate |
1804213-83-9 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate Related Literature
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate: A Comprehensive Overview
Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate, also identified by its CAS number 1804213-83-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention for its potential applications in drug development, advanced materials, and chemical synthesis. In this article, we delve into the properties, synthesis methods, and recent advancements related to Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate.
The molecular structure of Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate is characterized by a benzoate backbone with substituents at positions 2 and 5. The amino group (-NH₂) at position 2 and the 3-bromo-2-oxopropyl group at position 5 introduce unique electronic and steric properties to the molecule. These features make it a versatile building block for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of anti-cancer agents and enzyme inhibitors.
One of the key areas of research involving Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate is its application in medicinal chemistry. Scientists have explored its ability to act as a precursor for more complex molecules with therapeutic potential. For instance, researchers have utilized this compound to synthesize analogs that exhibit potent inhibitory activity against specific enzymes implicated in diseases such as Alzheimer's and cancer. The bromine atom in the side chain plays a crucial role in these reactions, often serving as a leaving group during substitution processes.
Another intriguing aspect of this compound is its role in polymer chemistry. The benzoate moiety provides a rigid aromatic structure, while the amino and bromo groups offer sites for functionalization. Recent advancements have demonstrated the use of Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate as a monomer in the synthesis of high-performance polymers with tailored mechanical and electronic properties. These polymers have potential applications in electronics, optics, and advanced materials.
In terms of synthesis, Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate can be prepared through various routes, including nucleophilic substitution and coupling reactions. One efficient method involves the reaction of methyl benzoate derivatives with appropriately substituted amino alcohols under acidic or basic conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.
Recent studies have also focused on the environmental impact and sustainability aspects of synthesizing Methyl 2-amino-5-(3-bromo-2-oxopropyl)benzoate. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. For example, catalytic methods using enzymes or metal catalysts have shown promise in achieving higher yields with reduced byproducts.
The versatility of Methyl 2-amino-5-(3-bromo-2 oxopropyl)benzoate extends to its use in analytical chemistry as a reference standard for chromatographic separations. Its distinct UV absorption properties make it an ideal candidate for calibrating instruments used in pharmaceutical quality control and environmental monitoring.
In conclusion, Methyl 2-amino -5 -(3 -bromo -2 -oxopropyl ) benzoate (CAS No.: 1804213 -83 -9) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. From drug discovery to materials science, its unique chemical properties continue to drive innovative research and development efforts.
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